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Keratin 8 variant, partial (226-236)

Cat. No.: B1575354
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Description

Overview of Keratin (B1170402) Intermediate Filaments in Epithelial Cells

Keratins are a large family of proteins, with 54 known functional genes in humans, categorized into two types: type I (acidic) and type II (neutral-basic). nih.govnih.gov These proteins are expressed in a tissue-specific and differentiation-dependent manner. nih.gov The fundamental building block of a keratin filament is a heterodimer formed by the pairing of one type I and one type II keratin protein. nih.govnih.gov This obligatory heteropolymerization is a hallmark of keratin filament assembly. nih.gov These filaments form an extensive network throughout the cytoplasm, anchoring to cell-cell junctions (desmosomes) and cell-matrix junctions (hemidesmosomes), thereby creating a continuous scaffold that integrates the entire epithelium. nih.govportlandpress.comrwth-aachen.de This network is not static; it is a dynamic structure that undergoes constant reorganization through a cycle of assembly and disassembly, which is essential for various cellular processes like cell migration and division. researchgate.net

Keratin 8 (K8) as a Type II Intermediate Filament Protein

Keratin 8 (K8), also known as cytokeratin-8, is a type II intermediate filament protein. wikipedia.orgwikipedia.org It is one of the most common type II keratins and is typically paired with the type I keratin, Keratin 18 (K18). frontiersin.org The K8/K18 pair is characteristic of simple epithelia, which are single-layered tissues lining body cavities and organs such as the liver, pancreas, and gastrointestinal tract. nih.govnih.govnih.gov Beyond its structural role, K8 is involved in various cellular processes, including protein targeting, signaling pathway modulation, and protection against cellular stress and apoptosis. nih.govnih.govabo.fi

Hierarchical Assembly of Keratin 8/18 Heteropolymers

The formation of a functional keratin filament network is a multi-step, hierarchical process that begins with the interaction of individual keratin proteins.

The initial and most crucial step in the assembly of K8/K18 filaments is the formation of a heterodimer. nih.gov K8, a type II keratin, and K18, a type I keratin, are obligate partners, meaning that one cannot form stable filaments without the other. nih.govfrontiersin.org In the absence of its partner, the single keratin protein is unstable and rapidly degraded. nih.gov This pairing occurs through the non-covalent interaction of their central α-helical rod domains, which wind around each other to form a coiled-coil structure. nih.govresearchgate.net

Following heterodimer formation, two K8/K18 heterodimers associate in a staggered, antiparallel manner to form a non-polar tetramer. portlandpress.comnih.govnih.gov This tetramer is considered the basic building block of the keratin filament. nih.gov Multiple tetramers then associate laterally to form what is known as a unit-length filament (ULF), which is approximately 65 nm long. portlandpress.comreactome.org X-ray diffraction studies suggest that in non-cornified cells, ULFs are tube-like structures composed of eight tetramers. reactome.org

The final stage of filament assembly involves the end-to-end annealing of ULFs, leading to the elongation of the filament. researchgate.net These elongated filaments then associate with each other to form bundles and ultimately a complex, three-dimensional network throughout the cytoplasm. researchgate.netuni-ulm.de This network is highly dynamic and its organization is influenced by post-translational modifications and interactions with various keratin-associated proteins. nih.govresearchgate.net The entire process, from subunit synthesis to network formation, is often referred to as the "keratin cycle". nih.gov

Significance of the Keratin 8 Rod Domain (including implied relevance of the 226-236 region) in Filament Architecture

All intermediate filament proteins, including K8, share a common tripartite structure consisting of a central α-helical "rod" domain flanked by variable non-helical head (N-terminal) and tail (C-terminal) domains. nih.govebi.ac.uk The rod domain, approximately 310 amino acids long, is crucial for filament assembly as it mediates the coiled-coil interactions between keratin partners. researchgate.netresearchgate.net This domain is further subdivided into subdomains (1A, 1B, 2A, and 2B) connected by linker regions. researchgate.net

The region encompassing amino acids 226-236 of K8 falls within the highly conserved rod domain. Specifically, a mutation in K8 at residue F223, which is near this region, has been shown to have detrimental effects on K8/K18 filament assembly, resulting in fewer and shorter filaments. nih.gov This suggests that this specific area of the K8 rod domain plays a critical role in the proper stabilization of the tetramer and subsequent unit-length filament formation. nih.gov Studies have shown that specific regions within the rod domain are involved in the heterotypic association with the partner keratin, and conformational changes in these areas are necessary for filament stability. nih.gov Therefore, the 226-236 region of K8 is implicitly vital for maintaining the structural integrity and proper assembly of the entire keratin filament network.

Properties

sequence

QLYEEEIRELQ

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Keratin 8 variant, partial (226-236)

Origin of Product

United States

Molecular Structure and Biophysical Characteristics of Keratin 8

Alpha-Helical Rod Domain Architecture and Stability

The central rod domain of Keratin (B1170402) 8, approximately 310 amino acids in length, adopts a predominantly α-helical conformation. researchgate.net This helical structure is fundamental to the protein's ability to form coiled-coil dimers with its partner, Keratin 18. nih.gov The stability of this α-helical architecture is maintained by a network of intramolecular hydrogen bonds. wikipedia.org The rod domain's structure is not a continuous alpha-helix but is interrupted by short, non-helical linker regions that provide flexibility. nih.gov

The primary mode of interaction within the Keratin 8 rod domain is the formation of a left-handed coiled-coil structure with Keratin 18. wikipedia.org This interaction is driven by a repeating seven-residue pattern (heptad repeat) in the amino acid sequence, where hydrophobic residues are positioned at the first and fourth positions. These hydrophobic residues form a "knobs-into-holes" packing arrangement that stabilizes the dimer. researchgate.net The stability of these coiled-coil interactions is crucial for the initial step of keratin filament assembly. nih.govresearchgate.net

The rod domain of Keratin 8, while largely helical, exhibits conformational flexibility, particularly in the linker regions. The L12 linker, which connects the 1B and 2A helical segments, is a non-helical region that introduces a degree of flexibility into the rod domain. nih.gov This flexibility is thought to be important for the higher-order assembly of keratin filaments. Studies on the full-length protein suggest that conformational changes can occur within the rod domain upon interaction with its binding partner, K18, which can impact filament stability. nih.gov The dynamics of these regions are critical for the proper assembly and function of the keratin cytoskeleton. plos.org

Inter- and Intra-Molecular Forces Governing Keratin 8 Assembly

The assembly of Keratin 8 into filaments is a hierarchical process governed by a variety of non-covalent interactions. The initial formation of the K8/K18 heterodimer is driven by hydrophobic interactions within the coiled-coil structure. rsc.org Subsequently, these dimers associate in an anti-parallel manner to form tetramers. nih.gov The assembly of these tetramers into protofilaments and ultimately into 10-nm intermediate filaments is a complex process involving electrostatic and hydrophobic interactions. nih.gov The bundling of keratin filaments is also influenced by these forces, with electrostatic repulsion needing to be overcome by attractive hydrophobic interactions. nih.gov Divalent cations like magnesium can also play a role in cross-linking filaments and modulating network elasticity. nih.gov

Computational Modeling and Simulation of Keratin 8 Structures

Computational approaches have been instrumental in providing insights into the structure and assembly of keratin proteins where experimental data is limited.

Molecular dynamics (MD) simulations have been employed to model the structure of keratin dimers, including the K8/K18 pair. nih.gov These simulations provide atomistic-level details of the coiled-coil interactions and can predict the stability of the dimer structure. rsc.org MD simulations have also been used to investigate the effects of mutations on keratin structure and assembly, which can lead to various diseases. nih.gov These computational studies help in understanding the dynamic nature of keratin dimers and the forces that govern their formation. researchgate.netresearchgate.netnih.gov

Predictive models have been developed to understand the complex process of keratin filament assembly. These models often focus on the interactions between different domains of the keratin proteins. mdpi.com For instance, models have been proposed that describe how tetramers associate to form protofilaments and how these protofilaments then anneal to form the final intermediate filament. embopress.org These models are often based on experimental data from cross-linking studies and are increasingly being refined with data from computational simulations to provide a more complete picture of filament assembly. mdpi.com

Post Translational Modifications Ptms of Keratin 8 and Their Functional Consequences

Phosphorylation of Keratin (B1170402) 8

Phosphorylation is a primary post-translational modification that governs the structure and function of Keratin 8 (K8). This process involves the addition of phosphate (B84403) groups to specific amino acid residues, which in turn influences filament organization, solubility, and cellular stress responses.

Identification of Key Phosphorylation Sites (e.g., Ser73, Ser431)

Specific serine residues within the non-α-helical head (N-terminal) and tail (C-terminal) domains of K8 are major targets for phosphorylation. In humans, Serine 73 (Ser73) in the head domain and Serine 431 (Ser431) in the tail domain are prominent and highly regulated phosphorylation sites. nih.govnih.gov Ser73 is located within a conserved motif and its phosphorylation is associated with mitosis, apoptosis, and cellular stress. nih.gov Ser431 has been identified as a major in vivo phosphorylation site, with its modification status changing in response to various stimuli, including growth factor signaling and stress conditions. nih.govnih.gov Another site, Serine 23 (corresponding to mouse Ser24), located in the head domain, is also a known phosphorylation target. nih.govnih.gov During cell division, additional sites become phosphorylated, including Serine 34 (pS34 K8), which is specifically phosphorylated at the onset of anaphase. biorxiv.org

Kinase Regulation of Keratin 8 Phosphorylation (e.g., ERK, JNK, Aurora B)

A variety of kinases regulate the phosphorylation state of K8 at specific sites, often in response to distinct cellular signals.

Mitogen-Activated Protein Kinases (MAPKs) : This family of kinases plays a crucial role.

p38 kinase exclusively phosphorylates K8 at Ser73 in vitro, a process that is activated during cell stress. nih.gov

Extracellular signal-regulated kinases (ERK) are involved in phosphorylating K8 at Ser431, particularly in response to signaling lipids like sphingosylphosphorylcholine (B14255) (SPC) or growth factors. nih.govnih.gov

c-Jun N-terminal kinases (JNK) also phosphorylate K8 at Ser431, contributing to keratin filament reorganization. nih.gov

Aurora B Kinase : During cell division, Aurora B kinase phosphorylates K8 at multiple sites, including Ser34. biorxiv.org This phosphorylation is essential for the proper disassembly of keratin filaments at the cleavage furrow, facilitating cytokinesis. biorxiv.org Aurora B's interaction with K8 is dependent on the cell cycle and phosphorylation state. biorxiv.org

Other Kinases : Protein Kinase C (PKC) is also known to phosphorylate K8, which can be a significant factor in cellular responses to mechanical stress. nih.gov

The table below summarizes the key kinases and their target phosphorylation sites on Keratin 8.

Kinase Family/NameTarget Site(s) on Keratin 8Cellular Context/Stimulus
p38 kinase (MAPK)Ser73Mitosis, Cell Stress, Apoptosis
ERK (MAPK)Ser431Growth Factor Signaling (e.g., EGF), SPC stimulation
JNK (MAPK)Ser431Stress Responses, Cell Migration
Aurora B KinaseSer34 and 10 other sitesMitosis, Cytokinesis
Protein Kinase C (PKC)Serine residuesMechanical Stress (e.g., shear stress, compressive loads)

Impact of Phosphorylation on Filament Dynamics and Organization

Phosphorylation acts as a molecular switch that significantly alters the organization of the keratin filament network. Increased phosphorylation, particularly at sites like Ser73 and Ser431, generally leads to filament disassembly and reorganization. nih.govnih.gov For instance, phosphorylation of K8 at Ser431 by the MEK-ERK signaling cascade is both necessary and sufficient to induce a shift from a ramified, cell-wide network to a perinuclear arrangement of keratin filaments. nih.gov This reorganization can abolish the restrictive function of the keratin cytoskeleton, thereby increasing cellular plasticity and migration, a process implicated in tumor cell motility. nih.govnih.gov

Conversely, preventing phosphorylation at these key sites can stabilize the filament network. Cells expressing a non-phosphorylatable K8 mutant (Ser73 to Alanine) maintain more stable filaments even when treated with agents that typically disrupt the keratin network. nih.gov During cytokinesis, localized phosphorylation of K8 by Aurora B at the cleavage furrow is critical for the local disassembly of keratin bundles, allowing the furrow to ingress and divide the cell. biorxiv.org

Role of Phosphorylation in Keratin Solubility and Polymerization

Phosphorylation generally increases the solubility of keratin proteins. nih.gov This is because the addition of negatively charged phosphate groups can disrupt the interactions that hold keratin subunits together in a polymerized filament, making them more available in the soluble, cytosolic fraction of the cell. nih.gov The phosphorylation of K8, along with its partner K18, is associated with a shift from the insoluble filament pool to the soluble subunit pool. This increased solubility is a prerequisite for the filament reorganization observed under various physiological conditions, including mitosis and stress responses. nih.govnih.gov

Other Relevant Post-Translational Modifications (e.g., Acetylation, Methylation)

Beyond phosphorylation, other PTMs such as acetylation and methylation contribute to the regulation of Keratin 8. nih.govnih.gov These modifications can influence protein stability and interactions, adding another layer of complexity to keratin biology. nih.govresearchgate.net

Localization of Modification Sites within Keratin 8 Domains

Specific sites for acetylation and methylation have been identified on Keratin 8. Using mass spectrometry, Lysine (B10760008) 108 (Lys108) has been identified as an acetylation site, while Arginine 47 (Arg47) has been identified as a methylation site. nih.govnih.gov Both of these sites are located within the head domain of the K8 protein. nih.govnih.gov Mutations at the methylation site (Arg47), but not the acetylation site (Lys108), have been shown to decrease the stability of the keratin protein, suggesting that methylation at this position is important for maintaining protein integrity. nih.govnih.govresearchgate.net

Influence of Specific PTMs on Keratin 8 Stability and Interactions

Post-translational modifications (PTMs) are crucial for regulating the functions of Keratin 8 (K8), a type II intermediate filament protein. These modifications dynamically alter the structure, stability, and interaction network of K8, thereby influencing its role in maintaining cellular integrity, responding to stress, and participating in signaling pathways. Key PTMs affecting K8 include phosphorylation, ubiquitination, glycosylation, and SUMOylation, each imparting distinct functional consequences.

Phosphorylation

Phosphorylation is the most extensively studied PTM of K8 and primarily occurs on serine residues within the non-alpha-helical head and tail domains. nih.gov This modification is a key regulator of K8 filament assembly, disassembly, and solubility. nih.govnih.gov

Influence on Stability and Filament Organization:

Phosphorylation of specific K8 residues can lead to the disassembly of keratin filaments. nih.gov For instance, hyperphosphorylation is a recognized marker for the progression of human liver disease and is associated with keratin reorganization. nih.gov The phosphorylation of amino acids in the head domain alters the net charge of this region, which can block interactions with the rod domains of adjacent keratins, thereby preventing filament assembly. nih.gov In response to cellular stressors or during mitosis, phosphorylation facilitates the controlled breakdown and reorganization of the keratin cytoskeleton. nih.govnih.gov For example, treatment of pancreatic cancer cells with sphingosylphosphorylcholine induces phosphorylation of K8 at Serine 431 (Ser431), leading to a collapse of the keratin network around the nucleus. nih.gov

Influence on Protein-Protein Interactions:

K8 phosphorylation significantly modulates its interactions with various binding partners. The interaction of K8 with plectin, a cytoskeletal linker protein, is crucial for mitochondrial homeostasis. nih.gov Under oxidative stress, phosphorylation of K8 diminishes its association with plectin-anchored mitochondria, impacting the process of mitophagy. nih.gov Furthermore, phosphorylation of K8 on Ser43 by protein kinase N (PKN), activated by excessive mechanical load, can impair the trafficking of the Golgi-resident small GTPase RAB33B, which in turn suppresses the initiation of autophagosomes. tandfonline.com K8 also interacts with proteins involved in apoptosis and cell signaling, and phosphorylation can regulate these interactions, although the precise mechanisms are still under investigation. nih.gov

Table 1: Influence of Keratin 8 Phosphorylation

Phosphorylation Site Kinase(s) Effect on Stability/Organization Effect on Interactions Cellular Context
Ser431 Mitogen-activated protein kinases (MAPKs), Protein kinase N (PKN) Implicated in increased keratin solubility and altered polymerization; triggers perinuclear keratin reorganization. nih.govtandfonline.com Phosphorylation by PKN impairs trafficking of RAB33B. tandfonline.com Response to EGFR activation, mechanical stress, tumor cell migration. nih.govtandfonline.com
Various head and tail domain sites cAMP-dependent protein kinase, p38 kinase Phosphorylation acts as a "tag" for degradation and is a key step in aggresome formation. nih.govsigmaaldrich.com Prevents filament assembly by altering charge and blocking interactions between keratin domains. nih.gov Cellular stress, response to injury. nih.gov

Ubiquitination

Ubiquitination is a PTM that primarily targets proteins for degradation by the proteasome. In the case of keratins, this process is essential for protein turnover and for clearing damaged or aggregated filaments. nih.gov

Influence on Stability and Degradation:

The degradation of K8 is regulated by the ubiquitin-proteasome pathway. nih.govresearchgate.net This process typically begins with the phosphorylation of K8, which marks the protein for subsequent ubiquitination. nih.gov Following this "tagging," ubiquitin-conjugating enzymes (E2s) and substrate-specific ubiquitin ligases (E3s) attach ubiquitin molecules to K8, targeting it for degradation by the 26S proteasome. nih.gov Under conditions of cellular stress, such as hypoxia or mechanical stress, specific E2 enzymes like UbcH5 family members and Ubc6 are involved in the ubiquitination and subsequent degradation of keratin proteins. nih.gov If the proteasome is overloaded, polyubiquitinated keratin aggregates can form, a phenomenon observed in certain diseases. nih.gov

Influence on Protein-Protein Interactions:

Ubiquitination of K8 is intrinsically linked to its interaction with the components of the ubiquitin-proteasome system, including E2 and E3 enzymes. nih.gov Beyond its role in degradation, K8 itself can act as a scaffolding protein for endoplasmic reticulum-associated degradation (ERAD) complexes. nih.gov It is recruited to ERAD complexes containing proteins like Derlin2, Sel1, and Hrd1, suggesting a role in regulating the ubiquitination and degradation of other misfolded proteins. nih.gov

Table 2: Influence of Keratin 8 Ubiquitination

Process Key Interacting Proteins Effect on K8 Stability Cellular Context
Proteasomal Degradation Ubiquitin, UbcH5, Ubc6, p38, p62 Targets K8 for degradation, crucial for protein turnover. nih.gov Response to hypoxic and mechanical stress, cellular injury. nih.gov
ERAD Scaffolding Derlin2, Sel1, Hrd1 K8 acts as a modulator and scaffolding protein within ERAD complexes, influencing the degradation of other proteins. nih.gov ER stress, degradation of misfolded proteins. nih.gov

SUMOylation and Other Modifications

Other PTMs like SUMOylation and glycosylation also contribute to the regulation of K8 function, although they are less characterized than phosphorylation and ubiquitination.

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) has emerged as a critical regulator of keratin dynamics. nih.gov While direct SUMOylation of K8 is an area of active research, the SUMOylation of keratin-interacting proteins is known to be important. For example, the SUMOylation of periplakin, a protein that directly interacts with K8, is critical for the proper organization of the keratin filament network. nih.govdntb.gov.ua This suggests that SUMOylation does not disrupt the interaction between periplakin and keratin but rather influences the lateral assembly of keratin filaments into a robust network. nih.gov

Glycosylation: O-linked N-acetylglucosamine (O-GlcNAc) modification of K8 has been shown to be cytoprotective. This modification can protect epithelial tissues from various forms of injury, highlighting its role in enhancing keratin stability under stress conditions. nih.govnih.gov

Acetylation: While lysine acetylation is known to enhance protein stability by preventing ubiquitination at the same lysine residue, specific details on the acetylation of Keratin 8 and its direct impact on stability and interactions are not yet well-documented in the reviewed literature. nih.gov

Table 3: Influence of Other PTMs on Keratin 8

Modification Effect on Stability/Organization Effect on Interactions Cellular Context
SUMOylation Affects the lateral organization of keratins into a filamentous network. nih.gov Does not appear to alter periplakin's ability to bind keratin but is crucial for the subsequent network assembly. nih.gov Regulation of keratin dynamics and network architecture. nih.gov
Glycosylation (O-GlcNAc) Protects epithelial tissue from injury, suggesting enhanced stability. nih.govnih.gov May alter binding or signaling functions. nih.gov Cytoprotection against stress. nih.gov

Protein Protein Interactions of Keratin 8: Signaling and Scaffolding Roles

Keratin (B1170402) 8 as a Regulator of Signal Transduction Pathways

Keratin 8 is increasingly recognized not just as a structural element but as an active participant in cellular signaling. By acting as a scaffold, K8 can bring together various signaling molecules, thereby influencing their activity and regulating downstream cellular responses.

Interaction with Kinases and Phosphatases (e.g., Akt, PP2A)

Akt: The serine/threonine kinase Akt is a central node in signaling pathways that govern cell survival, growth, and proliferation. Studies have shown that Keratin 8 and 18 can bind to Akt. mdpi.comnih.gov This interaction appears to enhance the stability of the Akt protein. mdpi.comnih.gov The binding of K8/K18 to Akt is regulated by phosphorylation, with K18 phosphorylation inhibiting the interaction. mdpi.comnih.gov The expression of K8/K18 is associated with an upregulation of the Akt signaling pathway, which may contribute to the protective role of these keratins against liver damage by enhancing cell survival signals. mdpi.comnih.gov

PP2A: Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that regulates a wide array of cellular processes by dephosphorylating key signaling proteins. nih.gov Research has shown that PP2A associates with and dephosphorylates Keratin 8 in a site- and cell-specific manner, particularly in response to cellular stress such as hyposmotic shock. nih.govhubrecht.eu Down-regulation of another protein, EMP2, has been shown to reduce PP2A levels, leading to the activation of ERK and JNK, which in turn can phosphorylate K8. nih.gov This indicates a complex interplay where K8 is both a substrate and a potential regulator of phosphatase activity, influencing downstream signaling events.

Interacting MoleculeRole of K8 InteractionRegulatory Factors
Akt (Kinase) Enhances Akt protein stability; upregulates the Akt signaling pathway. mdpi.comnih.govK18 phosphorylation inhibits binding. mdpi.comnih.gov
PP2A (Phosphatase) K8 is a substrate for PP2A; interaction is involved in stress responses. nih.govhubrecht.eunih.govCellular stress (hyposmotic shock), EMP2 expression levels. nih.govnih.gov

Modulation of MAPK Signaling Cascades (ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis.

ERK: The Extracellular signal-Regulated Kinase (ERK) pathway is often associated with cell growth and proliferation. The activation of ERK can be influenced by PP2A activity, which is in turn linked to Keratin 8. nih.gov For instance, sphingosylphosphorylcholine (B14255) (SPC) can induce K8 phosphorylation and reorganization through a mechanism involving the downregulation of EMP2, reduced PP2A activity, and subsequent activation of ERK and JNK. nih.gov

JNK: The c-Jun N-terminal Kinase (JNK) pathway is typically activated by stress stimuli and is involved in apoptosis and inflammation. Keratin 8 has been identified as a novel cytoplasmic substrate for JNK. nih.gov Upon stimulation of pro-apoptotic receptors like Fas, JNK is activated and phosphorylates K8 on Serine-73. nih.gov Furthermore, a portion of the cellular JNK pool is found to be associated with K8 in vivo, suggesting that K8 may act as a scaffold to regulate the localization and activity of JNK, thereby influencing its signaling output. nih.gov

MAPK PathwayRole of K8Key Phosphorylation Site on K8
ERK K8 phosphorylation is a downstream event of ERK activation. nih.govNot specified in provided results
JNK Acts as a cytoplasmic substrate and scaffold for JNK. nih.govSerine-73. nih.gov

Regulation of NF-κB Transcriptional Activity

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Several studies have linked the expression of K8/K18 to the modulation of the NF-κB pathway. Depletion of K8/K18 in epithelial cancer cells has been shown to lead to hyperactivation of the PI3K/Akt/NF-κB signaling pathway. nih.gov This results in increased phosphorylation of IκBα, the inhibitory protein of NF-κB, leading to enhanced NF-κB transcriptional activity. nih.gov Conversely, other studies suggest that intact K8/K18 may be necessary for proper NF-κB activation. nih.govsemanticscholar.org For instance, K8 expression in lung adenocarcinoma has been shown to promote metastasis and epithelial-mesenchymal transition (EMT) via the NF-κB signaling pathway. nih.gov This indicates that the regulatory role of Keratin 8 on NF-κB activity can be context-dependent, potentially varying with cell type and the specific cellular milieu.

Compound and Protein List

NameType
Keratin 8 (K8)Protein
Keratin 18 (K18)Protein
PlectinProtein
DesmoplakinProtein
HSP27Protein
AktProtein (Kinase)
PP2AProtein (Phosphatase)
ERKProtein (Kinase)
JNKProtein (Kinase)
NF-κBProtein (Transcription Factor)
IκBαProtein
EMP2Protein
Sphingosylphosphorylcholine (SPC)Lipid signaling molecule

Genetic Variants and Mutational Analysis of Keratin 8 Focus on Krt8 Gene and Protein Consequences

Spectrum of Identified KRT8 Gene Variants and Missense Mutations

Research has identified a range of missense mutations within the KRT8 gene. nih.govbiologists.com These genetic variants often result in single amino acid substitutions in the Keratin (B1170402) 8 protein. Unlike many keratinopathies that affect stratified epithelia and have mutations in hotspot regions, several identified KRT8 variants associated with simple epithelia are located outside these common areas. biologists.comnih.gov

Some of the notable KRT8 missense mutations identified in research studies include Gly62 to Cys (G62C), Ile63 to Val (I63V), and Lys464 to Asn (K464N). biologists.comnih.gov Other identified variants include Y54H, R341C, and Lys393Arg. nih.govnih.gov The G62C mutation, for instance, has been detected in patients with Crohn's disease and ulcerative colitis. nih.gov

MutationAmino Acid ChangeLocation/DomainAssociated Research Context
G62CGlycine to CysteineHead DomainInflammatory Bowel Disease, Liver Disease nih.govbiologists.comnih.govnih.gov
I63VIsoleucine to ValineHead DomainInflammatory Bowel Disease biologists.comnih.gov
K464NLysine (B10760008) to AsparagineTail DomainInflammatory Bowel Disease biologists.comnih.gov
Y54HTyrosine to HistidineHead DomainInflammatory Bowel Disease nih.gov
R341CArginine to CysteineRod DomainInflammatory Bowel Disease nih.gov
Lys393ArgLysine to ArginineRod DomainDrug-induced liver injury nih.gov

Impact of Specific Mutations (e.g., G62C, I63V, K464N) on Keratin 8 (and K18) Structure and Assembly

Specific mutations in the KRT8 gene have been shown to have a detrimental impact on the structure and assembly of keratin filaments. In vitro and cell culture-based studies have demonstrated that the G62C, I63V, and K464N mutations all negatively affect the assembly of K8/K18 filaments. biologists.comnih.gov These mutations can disrupt the normal process of keratin polymerization, leading to a compromised cytoskeletal network. nih.gov

The formation of keratin intermediate filaments is a hierarchical process that begins with the dimerization of type I and type II keratins. Mutations can interfere with this initial step. A notable example is the KRT8 G62C mutation, which, under conditions of oxidative stress, can lead to the formation of K8-K8 homodimers. biologists.comnih.gov These homodimers are known to be incompetent for polymerization, thus disrupting the normal formation of K8/K18 heterodimers and subsequent filament assembly. biologists.comnih.gov Research has also shown that K8(G62C) and K8(K464N) exhibit less efficient binding to their partner, K18, compared to the wild-type K8 protein. researchgate.net

The consequence of impaired filament assembly is a disorganized and unstable keratin network within the cell. biologists.comnih.gov A properly formed keratin cytoskeleton provides mechanical resilience to epithelial cells. biologists.com When mutations like G62C, I63V, and K464N disrupt filament assembly, the resulting network is weakened. biologists.comnih.gov This can compromise the cell's ability to withstand mechanical stress, affecting the maintenance and re-establishment of mechanical resilience during processes like cell division and differentiation. biologists.com

MutationEffect on Dimerization/PolymerizationEffect on Filament Network
G62CForms polymerization-incompetent homodimers under oxidative stress; reduced binding to K18. biologists.comnih.govresearchgate.netDetrimental to filament assembly, leading to network instability. biologists.comnih.gov
I63VDetrimental effect on K8/K18 filament assembly. biologists.comnih.govContributes to a compromised and unstable filament network. biologists.comnih.gov
K464NReduced binding efficiency to K18. researchgate.netHas a detrimental effect on K8/K18 filament assembly. biologists.comnih.gov

Genotype-Phenotype Correlations in Research Models (excluding human clinical outcomes)

The study of KRT8 variants in research models, particularly mice, has provided valuable insights into genotype-phenotype correlations. Keratin 8 deficient mice (Krt8-/-) have been shown to display signs of colitis and diarrhea, highlighting the protein's crucial role in maintaining intestinal epithelial integrity. nih.govnih.gov In experimental colitis models, mice with approximately 50% less keratin (K8+/-) demonstrated higher disease sensitivity and delayed recovery compared to their wild-type littermates. nih.gov

Furthermore, transgenic mouse models expressing specific KRT8 mutations have been developed to study their effects in vivo. Mice with certain KRT8 mutations show a predisposition to lung injury. nih.gov Human KRT8 variants have also been shown to promote acetaminophen-induced liver toxicity in mouse models. nih.gov The development of K8-creER T2 transgenic mice allows for tamoxifen-inducible gene deletion in K8-expressing simple epithelia, serving as a powerful tool for lineage tracing and studying the specific roles of genes in these tissues. jax.orgjax.org

Molecular Mechanisms of Disease Predisposition Linked to KRT8 Variants (e.g., increased susceptibility to apoptosis, epithelial fragility)

The molecular basis for how KRT8 variants predispose to disease lies in two primary mechanisms: increased epithelial fragility and altered susceptibility to apoptosis.

Epithelial Fragility: A direct consequence of impaired keratin filament assembly is increased epithelial fragility. biologists.com The keratin cytoskeleton is essential for providing mechanical strength to epithelial cells. When mutations compromise the integrity of this network, the cells become more susceptible to damage from mechanical stress. biologists.comnih.gov This fragility is thought to be a contributing factor to conditions like inflammatory bowel disease, where the intestinal epithelium is compromised. biologists.comresearchgate.net

Increased Susceptibility to Apoptosis: Keratin 8, along with its partner K18, plays a role in protecting epithelial cells from apoptosis (programmed cell death). nih.govnih.govmdpi.com K8/K18 filaments are involved in modulating cell death signaling pathways. For example, they can regulate the expression and membrane targeting of death receptors like Fas. nih.govnih.govmdpi.com Mutations in KRT8 can disrupt this protective function, rendering the cells more sensitive to apoptotic stimuli. nih.govmdpi.comresearchgate.net Studies have shown that the loss of K8/18 can increase apoptosis in response to certain drugs like cisplatin (B142131) and may be linked to the regulation of the PI3K/Akt/NF-κB signaling pathway. nih.gov Conversely, KRT8 overexpression has been linked to resistance to apoptosis in some cancer models. mdpi.comnih.gov

Cellular and Molecular Functions of Keratin 8 Beyond Mechanical Support

Regulation of Cell Adhesion and Junctional Complexes

Keratin (B1170402) 8 is integral to the maintenance of intercellular adhesion and the proper functioning of junctional complexes, which are multiprotein structures that connect adjacent cells. wikipedia.orgnih.gov These junctions are vital for tissue integrity and barrier function. nih.gov Keratins interact with various junctional proteins, influencing their localization and stability. nih.govnih.gov

Keratin 8 and its partner K18 play a significant role in modulating the components of both adherens junctions and tight junctions. nih.govnih.gov While some studies show that the loss of K8/K18 in certain cancer cells does not alter the protein levels of the key adherens junction protein E-cadherin, it significantly impacts tight junction components. nih.gov

Specifically, the depletion of K8/K18 has been shown to cause a notable upregulation of Claudin-1, a critical protein in tight junctions. nih.govnih.gov In studies using epithelial cancer cell lines, the knockdown of K8/K18 led to a threefold increase in Claudin-1 protein levels and a significant rise in its gene expression. nih.gov This alteration in Claudin-1 is not an isolated event and has been linked to downstream effects on cell behavior. nih.govnih.gov Conversely, mutations in K8 and K18 have been found to disrupt the distribution of tight junction proteins like ZO-1 and Claudin-4, potentially compromising epithelial barrier function. nih.gov The interaction between keratins and junctional proteins is complex; for instance, Keratin 76, another keratin protein, is required for the correct localization of Claudin-1 in tight junctions, highlighting a broader theme of keratin involvement in junctional integrity. plos.org

ComponentEffect of K8/K18 Depletion/MutationCell Type/ContextFinding
Claudin-1 Significant upregulation (protein and gene)Epithelial Cancer Cells (KLE, HepG2)K8/K18 knockdown leads to a ~3-fold increase in Claudin-1 protein, which is involved in increased cell motility. nih.gov
E-cadherin No change in protein levelsEpithelial Cancer Cells (KLE, HepG2)Depletion of K8/K18 did not affect the total protein amount of E-cadherin. nih.gov
ZO-1 & Claudin-4 Altered distribution/displacementColonocytes with K18 mutation (S230T)A specific K18 mutation alters the localization of these tight junction proteins, increasing monolayer permeability. nih.gov

Modulation of Cell Motility and Invasion

The keratin cytoskeleton, once viewed as a static scaffold, is now recognized as a dynamic regulator of cell motility and invasion, processes central to cancer progression and metastasis. nih.govnih.gov Keratin 8 is a key player in this regulation, influencing how cells move and invade surrounding tissues through various mechanisms. nih.gov

The loss or alteration of the K8/K18 network can paradoxically enhance cell migration. nih.govnih.gov Studies have demonstrated that the stable knockdown of K8/K18 in epithelial cancer cells leads to increased collective cell migration and invasiveness. nih.govnih.gov This is not associated with a classic epithelial-mesenchymal transition (EMT), as levels of markers like E-cadherin remain unchanged. nih.gov Instead, the increased motility is linked to the hyperactivation of signaling pathways such as PI3K/Akt/NF-κB and the subsequent upregulation of matrix metalloproteinases (MMP2 and MMP9), which degrade the extracellular matrix. nih.gov

Furthermore, the phosphorylation of K8 is a crucial regulatory mechanism. Phosphorylation of K8 at serine 431 (S431) by the MEK-ERK signaling cascade is sufficient to induce a reorganization of the keratin filament network. nih.gov This reorganization reduces the restrictive nature of the cytoskeleton, leading to enhanced tumor cell migration. nih.gov Cells expressing a phosphomimetic K8 mutant (K8-S431E) moved twice as fast as cells with wild-type K8. nih.gov

ConditionKey Molecular ChangeEffect on Motility/InvasionCell Type
K8/K18 Knockdown Upregulation of Claudin-1; PI3K/Akt/NF-κB hyperactivationIncreased collective migration and invasionEpithelial Cancer Cells (KLE, HepG2) nih.govnih.gov
K8 S431 Phosphorylation Keratin network reorganizationEnhanced tumor cell migrationPancreatic & Gastric Cancer Cells nih.gov
K8/K18 Presence Modulation of PKCδ and FAK activationRegulation of integrin-dependent adhesion and migrationLiver Epithelial Cells nih.gov

In a departure from its classic intracellular role, Keratin 8 can be found on the external surface of cancer cells, a form known as externalized K8 (eK8). nih.govresearchgate.net This eK8 is not typically present on normal epithelial cells but appears on various carcinoma cells, where it acquires new functions related to invasion. nih.gov

eK8 acts as a receptor for plasminogen, a key component of the fibrinolytic system. nih.gov By binding plasminogen, eK8 facilitates its conversion to plasmin, a potent protease that can degrade the extracellular matrix and activate other proteases like MMPs. nih.gov This mechanism enhances the invasive capacity of cancer cells. nih.govresearchgate.net The inhibition of eK8 using a specific monoclonal antibody has been shown to block plasminogen-induced invasion in colorectal and head and neck squamous cell carcinoma (HNSCC) cell lines. nih.govresearchgate.net This highlights eK8 as a key player at the interface between the tumor cell and its microenvironment, promoting invasion and making it a potential therapeutic target. nih.govnih.gov

Keratin 8 in Apoptosis and Cell Survival Pathways

Keratin 8 is deeply involved in the complex signaling networks that govern apoptosis (programmed cell death) and cell survival. tandfonline.comnih.gov It exerts a protective, anti-apoptotic function in many contexts, shielding cells from various stress stimuli and death signals. nih.govpnas.org This function is critical for maintaining tissue homeostasis in organs like the liver. pnas.org

One of the most well-documented non-mechanical roles of K8/K18 is providing resistance to Fas-mediated apoptosis. nih.govnih.gov The Fas receptor (also known as CD95) is a death receptor that, upon binding its ligand (FasL), initiates a signaling cascade leading to cell death. nih.gov

Studies using K8-null mouse models have shown that hepatocytes lacking K8/K18 are significantly more sensitive to Fas-induced apoptosis. nih.govnih.gov The protective mechanism involves the modulation of Fas receptor trafficking. In the presence of an intact K8/K18 network, the transport of the Fas receptor to the cell surface is limited, thereby dampening the death signal. nih.govnih.gov In contrast, the loss of K8/K18 leads to increased Fas receptor targeting to the cell membrane, making the cells more vulnerable to apoptosis. nih.govresearchgate.net

However, this protective role can be context-dependent. In the colon, the absence of K8 paradoxically confers resistance to apoptosis, a phenomenon that appears to be dependent on the gut microflora. pnas.org Furthermore, in some cancer cell models, the loss of K8/K18 has been shown to increase sensitivity to cisplatin-induced apoptosis, again linked to increased Fas receptor membrane targeting. nih.govresearchgate.net K8 also interacts with other components of the apoptotic machinery and survival pathways, including the TNF-related apoptosis-inducing ligand (TRAIL) pathway and the PI3K/Akt pathway, underscoring its central role as a regulator of cell fate. nih.govnih.gov

Cellular ContextRole of K8/K18MechanismOutcome
Hepatocytes Anti-apoptoticLimits Fas receptor targeting to the cell surface. nih.govnih.govProtection from Fas-mediated apoptosis. nih.govnih.gov
Epithelial Cancer Cells Anti-apoptoticK8/K18 loss increases Fas receptor at the membrane. nih.govresearchgate.netK8/K18 loss sensitizes cells to cisplatin-induced apoptosis. nih.govnih.gov
Colonocytes Pro-apoptotic (context-dependent)Absence of K8 confers resistance to apoptosis in a microflora-dependent manner. pnas.orgK8-null colonocytes are more resistant to apoptosis. pnas.org
Retinal Pigment Epithelium Anti-apoptoticProtects against oxidative stress-induced apoptosis. tandfonline.comAttenuation of cell death. tandfonline.com

Keratin 8 as a Protector Against Stress-Induced Cell Death

Keratin 8 plays a significant role in protecting epithelial cells from various cellular stressors, thereby mitigating stress-induced cell death. nih.govnih.gov This cytoprotective function is particularly evident in the context of oxidative stress, where K8 is instrumental in preventing necrotic cell death. nih.govnih.gov

One of the primary mechanisms behind this protection is K8's role in facilitating mitophagy, the selective degradation of damaged mitochondria through autophagy. nih.govnih.gov Under oxidative stress, mitochondria can become damaged and, if they accumulate, can lead to degenerative diseases. nih.govnih.gov K8 physically interacts with the mitochondria, an interaction mediated by the cytolinker protein plectin (PLEC), to promote mitochondrial fission and subsequent removal via mitophagy. nih.govnih.gov This process efficiently clears damaged organelles, suppresses the accumulation of reactive oxygen species (ROS), and ultimately diminishes necrotic cell death. nih.govnih.gov

Interestingly, the association between K8 and mitochondria is dynamic. Under oxidative stress, the phosphorylation of K8 can reduce its association with plectin-anchored mitochondria. nih.govnih.gov While increased K8 expression following autophagy is cytoprotective, its phosphorylation under prolonged stress can also be involved in pathological processes like the epithelial-mesenchymal transition (EMT). talis.com Furthermore, studies have shown that K8 can mediate resistance to certain types of cell death, including that induced by the Fas receptor and the chemotherapeutic agent cisplatin (B142131). nih.govoncotarget.com In pancreatic cancer cells, the knockdown of K8 has been shown to induce apoptosis, highlighting its role in cell survival. nih.gov

Table 1: Research Findings on Keratin 8's Role in Stress-Induced Cell Death

Research Focus Cell/Tissue Model Key Findings Reference
Mitophagy Regulation Retinal Pigment Epithelial (RPE) cells K8 interacts with mitochondria via PLEC to facilitate fission-mediated mitophagy, protecting against oxidative stress-induced necrotic cell death. nih.gov, nih.gov
Autophagy and EMT RPE cells Autophagy upregulates K8, which is cytoprotective. However, K8 phosphorylation under stress can induce a pathological EMT. talis.com
Cancer Cell Survival Pancreatic Ductal Adenocarcinoma (PDAC) cells Knockdown of K8 expression impaired proliferation and induced apoptosis. nih.gov

Role in Cell Cycle Progression and Cytokinesis

Keratin 8 is critically involved in ensuring the fidelity of cell division, particularly during the final stage of cytokinesis. The dense keratin filament network, which provides structural integrity to the cell, must be efficiently reorganized to allow the cell to divide into two daughter cells. abo.fi

During mitosis, the keratin cytoskeleton undergoes a significant, phosphorylation-dependent disassembly. abo.fi This process is essential to prevent the keratin network from physically obstructing chromosome segregation and the ingression of the cleavage furrow, which is necessary for successful cytokinesis. abo.fiphysiology.org Following the completion of cell division, the keratin filaments must then properly reassemble in the daughter cells to restore the cytoskeletal architecture. The absence or mutation of keratins can lead to aberrant cytokinesis, resulting in enlarged nuclei and the formation of multinucleated cells. abo.fipkr.ac.id

A key aspect of K8's role in the cell cycle is its function as a scaffolding protein for crucial regulatory molecules. mdpi.com Research has demonstrated a functional inter-dependency between Keratin 8 and Aurora B kinase, a master regulator of cell division. abo.fiphysiology.org Aurora B, a component of the chromosomal passenger complex, is essential for correcting chromosome-spindle attachments and orchestrating cytokinesis. nih.gov

Keratin 8 facilitates the proper localization of Aurora B to the central spindle (midzone) and cleavage furrow during cytokinesis. abo.fiphysiology.org In turn, Aurora B phosphorylates K8 at specific sites, such as Serine 34. physiology.org This localized phosphorylation promotes the disassembly of keratin bundles at the cleavage furrow, allowing the furrow to ingress and ultimately complete cell division. physiology.org The depletion of K8 leads to reduced Aurora B localization at the midzone, resulting in chromosome segregation defects and a failure of abscission, the final step of cytokinesis. abo.fiphysiology.org This scaffolding role highlights a mechanism where K8 actively participates in the spatial and temporal regulation of cell division.

Table 2: Keratin 8 and Cell Division Regulators

Regulator K8 Interaction/Function Consequence of Interaction Reference
Aurora B Kinase K8 scaffolds and promotes the translocation of Aurora B to the midzone. Aurora B phosphorylates K8. Phosphorylation of K8 facilitates filament disassembly at the cleavage furrow, enabling cytokinesis. Depletion of K8 causes cytokinesis defects. physiology.org, abo.fi
14-3-3 proteins K18, the binding partner of K8, interacts with 14-3-3 proteins, which are major cell cycle regulators. This interaction may contribute to driving mitosis. Altered distribution of 14-3-3ζ is seen in K8-null mice. plos.org, pkr.ac.id

Influence on Organelle Dynamics and Metabolism

Beyond cell survival and division, Keratin 8 influences the function and organization of key metabolic organelles, namely mitochondria, and plays a role in regulating glucose metabolism.

Keratins are directly or indirectly involved in maintaining the normal shape, distribution, and function of mitochondria. nih.gov In hepatocytes and colonocytes, the absence or disruption of the K8/K18 network leads to significant alterations in mitochondrial morphology; the mitochondria become smaller and rounder. nih.govbiomolther.org This change in structure is accompanied by functional deficits.

Studies on K8-null mice have revealed irregular mitochondrial distribution and a decrease in ATP content in the liver. nih.gov Mitochondria lacking K8 support show diminished respiration, altered calcium dynamics, and a higher sensitivity to permeability transition, a key event in apoptosis. nih.govnih.gov Furthermore, the levels of crucial mitochondrial proteins, including the fusion-regulating protein mitofusin-2 and respiratory chain complex proteins, are decreased when K8 is absent. biomolther.org This indicates that the keratin cytoskeleton is important for stabilizing mitochondria and maintaining their capacity for efficient energy metabolism. nih.govbiomolther.org

Keratin 8 is required for the proper trafficking and localization of glucose transporters to the plasma membrane, a critical step for glucose homeostasis. In pancreatic β-cells, K8 is essential for the correct plasma membrane targeting of the glucose transporter 2 (GLUT2). nih.gov The loss of K8 in β-cells results in smaller mitochondria with diffuse cristae and, importantly, decreased levels of GLUT2 at the cell membrane. nih.gov This mistargeting of GLUT2 leads to a reduced glucose-stimulated insulin (B600854) secretion (GSIS) response in vivo. nih.gov

Similarly, in hepatocytes, K8/K18 filaments are involved in controlling the cell surface localization of GLUT2. biorxiv.org The absence of these keratins can alter glucose metabolism, leading to increased glucose uptake and glycogen (B147801) synthesis. nih.govbiorxiv.org This regulatory role is linked to changes in the localization of hexokinases at the mitochondria. nih.gov Thus, the keratin cytoskeleton acts as a key regulator of glucose metabolism in both normal and cancerous liver cells by modulating the location and activity of proteins central to glucose transport and processing. nih.govbiorxiv.org

Table 3: Mentioned Chemical Compounds

Compound Name
Keratin 8
Keratin 18
Plectin (PLEC)
Aurora B Kinase
Glucose Transporter 2 (GLUT2)
Mitofusin-2
Hexokinase
Retinoblastoma protein (pRb)
Cisplatin
ATP (Adenosine triphosphate)

Keratin 8 Involvement in Epithelial-Mesenchymal Transition (EMT) Mechanisms

Keratin 8 (K8), in conjunction with its binding partner Keratin 18 (K18), plays a multifaceted role in the cellular processes of Epithelial-Mesenchymal Transition (EMT), a key event in embryonic development, wound healing, and cancer progression. nih.govnih.gov While traditionally viewed as a marker of the epithelial state, emerging evidence indicates that K8 is not merely a passive indicator but an active regulator of signaling pathways that govern EMT. nih.gov The loss or modification of K8/K18 expression is a recognized characteristic of EMT and is linked to increased metastatic potential and resistance to chemotherapy. nih.govnih.gov

Research has demonstrated that the modulation of K8 expression directly influences the invasive properties of cancer cells. For instance, the downregulation of K8 in certain breast cancer cell lines has been shown to increase their transformative potential, motility, and in-vitro invasion. elsevierpure.comresearchgate.net Conversely, the upregulation of K8 in highly invasive breast cancer cells resulted in a notable decrease in proliferation, motility, invasion, and metastasis. elsevierpure.comresearchgate.net This suggests that the presence of K8/K18 helps to maintain a less invasive, more differentiated epithelial phenotype. elsevierpure.comresearchgate.net

Interestingly, the loss of K8/K18 can promote collective cancer cell migration and invasion without the complete induction of classical EMT markers. nih.govnih.gov Studies have shown that cells depleted of K8/K18 exhibit hyperactivation of the PI3K/Akt/NF-κB signaling pathway, leading to increased expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix and facilitation of cell invasion. nih.govnih.gov

Furthermore, the phosphorylation state of K8 is a critical regulatory mechanism in EMT. For example, in retinal pigment epithelial cells, transforming growth factor-beta 2 (TGF-β2)-induced EMT is associated with increased phosphorylation of K8. nih.gov This phosphorylation appears to be essential for the proper progression of autophagy, a cellular process that is also implicated in the EMT of these cells. nih.gov The interplay between K8 phosphorylation and autophagy highlights a complex regulatory network that influences the cellular changes during EMT. nih.gov

The role of K8 extends to modulating cellular responses to stress, which can be a trigger for EMT. K8 can act as a "phosphate sponge" for stress-activated kinases, thereby protecting cells from apoptosis. nih.gov This function is compromised in certain K8 variants associated with liver disease, providing a link between K8 function, stress responses, and pathological conditions that may involve EMT-like processes. nih.gov

Table 1: Impact of Keratin 8 Modulation on EMT-Related Cellular Processes

Cell Line Context K8 Modulation Effect on Cellular Processes Key Signaling/Protein Changes Reference
Epithelial Cancer Cells Knockdown of K8/K18 Increased collective migration and invasiveness PI3K/Akt/NF-κB hyperactivation; Increased MMP2 and MMP9 expression nih.govnih.gov
Invasive Breast Cancer Cells (MDA MB 435) Upregulation of K8 Decreased proliferation, motility, and in-vitro invasion - elsevierpure.com
Poorly Invasive Breast Cancer Cells (MDA MB 468) Downregulation of K8 Increased transformation potential, motility, and in-vitro invasion - elsevierpure.com
Retinal Pigment Epithelial Cells TGF-β2-induced EMT Increased phosphorylation of K8 Correlated with autophagy progression nih.gov

Table 2: Research Findings on Keratin 8's Role in EMT Mechanisms

Research Focus Key Findings Implication for EMT Reference
K8/K18 Loss in Cancer Cells Loss of K8/K18 promotes collective cell migration independently of full EMT marker changes. Suggests K8/K18 loss is an active event in promoting invasion, not just a result of EMT. nih.gov
K8 Phosphorylation K8 phosphorylation is involved in the EMT of retinal pigment epithelial cells and is linked to autophagy. Highlights a regulatory mechanism where post-translational modification of K8 influences EMT. nih.gov
K8 in Breast Cancer Invasion K8 expression levels inversely correlate with the invasive potential of breast cancer cell lines. K8/K18 pair helps maintain an epithelial phenotype and suppresses invasion. elsevierpure.comresearchgate.net
K8 and Stress Response K8 protects against stress-induced apoptosis by acting as a sink for stress-activated kinases. Provides a non-mechanical protective function that can influence cell fate during EMT-inducing stress. nih.gov

Advanced Research Methodologies for Studying Keratin 8

In Vitro Reconstitution and Assembly Assays

In vitro reconstitution and assembly assays are fundamental for understanding the intrinsic properties of keratin (B1170402) proteins and their ability to form 10-nm intermediate filaments (IFs). researchgate.net These cell-free systems provide a controlled environment to study the direct effects of mutations or post-translational modifications on filament formation, independent of other cellular factors. The process typically involves the purification of recombinant K8 and its type I keratin partner, most commonly Keratin 18 (K18), often produced in and purified from E. coli. biologists.com

The purified keratin heterodimers are initially solubilized in a strong denaturant like urea. biologists.com Filament assembly is then initiated by dialyzing the protein mixture into a buffer with physiological pH and low ionic strength, which removes the denaturant and allows the keratins to self-assemble into filaments. biologists.com The resulting structures can be visualized using electron microscopy to assess filament morphology, diameter, and bundling. biologists.com

These assays have been crucial in demonstrating that the non-α-helical tail domains of both type I and type II keratins are not strictly essential for the formation of morphologically normal IFs in vitro. biologists.com Furthermore, in vitro studies have shown that specific K8 mutations, such as those identified in patients with inflammatory bowel disease (e.g., G62C), can directly impair the assembly of K8/K18 filaments, providing a direct link between a genetic variant and a potential molecular defect. nih.gov

Keratin Variant Partner Keratin Assay Condition Observation Reference
K8/taillessK18 (wild-type)Dialysis to standard filament buffer (pH 7.5)Morphologically normal IFs formed biologists.com
K8/taillessK19 (tailless)Dialysis to assembly buffer (pH 7.0)Normal filament formation biologists.com
K8 (G62C, I63V, K464N)K18In vitro assembly assaysDetrimental effects on filament assembly nih.gov

**7.2. Cellular Models for Investigating Keratin 8 Function

While in vitro assays are powerful, cellular models are essential for studying K8 in its physiological context, where it interacts with a multitude of other proteins and cellular systems.

Transfection is a cornerstone technique used to introduce engineered K8 genes into cultured epithelial cells. nih.gov This method allows researchers to study the effects of specific mutations or to visualize keratin dynamics by tagging K8 with fluorescent proteins like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP). nih.govnih.gov Cells are induced to take up plasmid DNA containing the modified K8 gene using chemical reagents or electroporation. nih.gov

Once expressed, the mutant or tagged K8 incorporates into the endogenous keratin network. nih.gov Researchers can then use immunofluorescence microscopy to observe changes in the filament network's organization. For example, transfection studies have revealed that certain K8 mutations found in liver disease patients can disrupt the filament network, leading to the formation of cytoplasmic aggregates. nih.govmdpi.com Similarly, expressing phosphomimetic mutants (where serine residues are replaced with glutamate (B1630785) to mimic phosphorylation) has been shown to induce a reorganization of keratin filaments into a perinuclear ring, highlighting the role of phosphorylation in regulating keratin network architecture. nih.gov Live-cell imaging of cells transfected with GFP-tagged K8 has been instrumental in studying the dynamic properties of keratin filaments. nih.gov

Transfected Construct Cell Line Key Finding Reference
K8(G62C)SW480 (intestinal epithelial)Perturbed filament assembly and organization nih.govresearchgate.net
K8(SE),K18(SE) (phosphomimetic)Panc-1 (pancreatic cancer)Induced perinuclear reorganization of keratin filaments nih.gov
GFP-K8 / GFP-K18PtK2Incorporation into tonofibrils, enabling visualization of filament motility nih.gov
K8 mutants (liver disease)BHK-21Enhanced binding to Akt, altering cell signaling mdpi.com

The advent of CRISPR/Cas9 technology has revolutionized the ability to create precise genetic modifications, including the complete knockout of the KRT8 gene. nih.govnih.govmdpi.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific site in the genome, where it creates a double-strand break. youtube.com The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene, effectively knocking it out. youtube.com

This technique has been used to generate KRT8 knockout mouse models, which are invaluable for studying the protein's function in a whole organism. nih.govbiorxiv.org For instance, using a Cre-loxP system combined with Villin-Cre, researchers have specifically deleted K8 in the intestinal epithelium of mice. nih.gov These conditional knockout models have demonstrated that the loss of K8 disrupts tissue integrity, downregulates its partner keratins (K18-K20), and predisposes the colon to tumorigenesis. nih.govbiorxiv.org CRISPR/Cas9 has also been used to generate knockout cell lines to study K8's role in processes like cell migration and chemoresistance in cancer. mdpi.comcabidigitallibrary.org The precision of CRISPR allows for the creation of models free from confounding elements like antibiotic resistance cassettes that were present in older gene-targeting methods. nih.gov

Advanced Microscopy Techniques

To visualize the complex and dynamic nature of the keratin cytoskeleton, researchers are increasingly turning to advanced microscopy techniques that offer higher resolution and the ability to image living cells over time.

Live-cell imaging allows for the study of the dynamic processes of the keratin network in real-time. nih.govyoutube.com This is typically achieved by transfecting cells with K8 fused to a fluorescent protein (e.g., HK13-EGFP). rwth-aachen.de Time-lapse fluorescence microscopy can then capture the continuous movement, assembly, and disassembly of keratin filaments. rwth-aachen.deyoutube.com

These studies have revealed that keratin networks are not static scaffolds but are in constant motion. Observations include the inward flow of keratin filaments from the cell periphery towards the center and the appearance of small, motile filament precursors often called "squiggles". nih.govrwth-aachen.de Quantitative analysis of these time-lapse recordings can determine the speed and direction of filament motion and identify sites of polymerization and depolymerization. rwth-aachen.de Live-cell imaging has been crucial in showing how factors like epidermal growth factor (EGF) can rapidly modulate keratin dynamics, linking signaling pathways to cytoskeletal plasticity. rwth-aachen.de Furthermore, combining live imaging with techniques like Fluorescence Recovery After Photobleaching (FRAP) allows for the measurement of subunit exchange between soluble keratin pools and polymerized filaments. nih.gov

Conventional light microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm, which is insufficient to resolve the fine details of the dense keratin network, where individual filaments are only ~10 nm in diameter. nih.govuq.edu.au Super-resolution microscopy encompasses a suite of techniques that bypass this diffraction limit, providing an unprecedented view of cytoskeletal architecture. optica.orgnih.gov

Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) have been applied to study IF networks. nih.govfrontiersin.org dSTORM is a single-molecule localization method that achieves super-resolution by sequentially activating and imaging individual fluorophores, building a composite image with much higher precision. nih.govnih.gov This has enabled researchers to resolve how IFs form bundles and to visualize their tight association with microtubules, which was not possible with standard fluorescence microscopy. nih.gov Other methods, such as confocal airyscan microscopy, have been used to generate high-resolution 3D models of keratin networks, allowing for quantitative analysis of mesh size, filament bundling, curvature, and orientation. nih.govresearchgate.net These advanced imaging tools are essential for connecting the molecular properties of keratins to the higher-order organization and function of the entire cytoskeletal network. nih.gov

Scanning Electron Microscopy for Network Architecture

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolution. In the context of keratin research, SEM is invaluable for examining the three-dimensional architecture of keratin filament networks. nih.gov

Hypothetical Application to Keratin 8 Variant (226-236):

While SEM is typically used to visualize larger structures, its application to studying the effects of the 226-236 peptide could be indirect but informative. Researchers could introduce this specific peptide into in vitro keratin filament assembly assays containing Keratin 8 and its partner, Keratin 18. By comparing the resulting networks to control assemblies without the peptide, SEM could reveal:

Alterations in Filament Bundling: Whether the peptide promotes or inhibits the lateral association of keratin filaments into thicker bundles.

Network Porosity: Changes in the mesh size of the keratin network. nih.gov

Filament Morphology: Any noticeable differences in the surface texture or diameter of the individual filaments.

These observations would provide insights into whether the 226-236 region of Keratin 8 plays a role in the higher-order organization of keratin networks.

Proteomic and Phosphoproteomic Approaches

Proteomics is the large-scale study of proteins, their structures, functions, and interactions. Phosphoproteomics is a sub-discipline that specifically focuses on identifying and quantifying protein phosphorylation, a key post-translational modification (PTM) that regulates protein function. nih.govresearchgate.net

Identification of Keratin 8 PTMs and Interaction Partners

Understanding the post-translational modifications and binding partners of a protein is essential to unraveling its biological role. nih.govnih.gov Mass spectrometry-based proteomic approaches are the cornerstone of these investigations. frontiersin.org

Hypothetical Application to Keratin 8 Variant (226-236):

To identify PTMs and interaction partners of the Keratin 8 (226-236) peptide, several experimental strategies could be employed:

Affinity Purification-Mass Spectrometry (AP-MS): A synthesized and tagged version of the 226-236 peptide could be used as "bait" to pull down interacting proteins from cell lysates. These interacting proteins would then be identified by mass spectrometry.

Yeast Two-Hybrid Screening: This genetic method could be used to screen a library of potential protein partners for direct interaction with the 226-236 peptide.

PTM Analysis: The peptide itself could be subjected to mass spectrometry to determine if it undergoes modifications like phosphorylation, acetylation, or ubiquitination within the cell.

The results would reveal a potential interactome and regulatory modifications specific to this region of Keratin 8.

Quantitative Proteomics for Expression and Modification Changes

Quantitative proteomics allows for the comparison of protein and PTM levels across different cellular states. researchgate.net Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) enable precise measurement of changes in the proteome. frontiersin.org

Hypothetical Application to Keratin 8 Variant (226-236):

To understand the impact of the 226-236 variant, quantitative proteomics could be used to compare cells expressing this variant to wild-type cells.

Potential Research Question Hypothetical Finding from Quantitative Proteomics
Does the 226-236 variant alter the expression of other cytoskeletal proteins?Upregulation or downregulation of specific actin-binding proteins or other intermediate filaments.
How does this variant affect signaling pathways?Changes in the phosphorylation status of key signaling molecules, such as kinases or phosphatases. nih.gov
Does the variant influence the expression of proteins involved in cell adhesion or migration?Altered levels of proteins found in focal adhesions or cell-cell junctions. nih.gov

These analyses would provide a global view of the cellular response to the presence of this specific Keratin 8 variant.

Biophysical Techniques for Mechanical Characterization

Biophysical techniques are employed to measure the physical properties of biological materials, such as their stiffness and viscosity. researchgate.netnih.gov These methods are crucial for understanding the contribution of proteins like keratin to cellular mechanics. escholarship.org

Microrheology of Keratin Networks

Microrheology is a technique that measures the mechanical properties of a material on a microscopic scale. nih.gov In the context of keratin, particle-tracking microrheology can be used to probe the viscoelastic properties of the keratin network within living cells. pnas.org This involves tracking the thermally-driven motion of microscopic beads embedded in the network.

Hypothetical Application to Keratin 8 Variant (226-236):

To assess the impact of the 226-236 peptide on the mechanical properties of keratin networks, microrheology experiments could be performed on cells or reconstituted filament networks containing the peptide.

Illustrative Data Table from a Hypothetical Microrheology Experiment:

Condition Mean Squared Displacement (MSD) of Beads Calculated Elastic Modulus (G') Calculated Viscous Modulus (G'')
Control (Wild-Type K8/K18 Network)LowHighLow
Experimental (Network with 226-236 Peptide)Potentially HigherPotentially LowerPotentially Higher

A higher MSD and lower elastic modulus would suggest that the peptide disrupts the integrity of the keratin network, making it softer and more fluid-like. Conversely, a lower MSD and higher elastic modulus would indicate that the peptide reinforces the network. These findings would directly link the 226-236 region of Keratin 8 to the mechanical resilience of the cell.

Emerging Concepts and Future Research Directions

Precise Functional Dissection of Specific Domains (e.g., 226-236 region) and Residues

The K8 protein is structurally organized into a central α-helical rod domain, flanked by non-helical head and tail domains. biomolther.org The rod domain, which spans approximately from amino acid 115 to 426, is crucial for the assembly of keratin (B1170402) filaments. uniprot.org Within this domain lies the 226-236 region, a specific sequence whose precise function remains largely uncharacterized, highlighting a significant gap in our understanding of K8 biology.

The functional significance of specific residues within K8 is underscored by the extensive research on post-translational modifications (PTMs). bohrium.com Phosphorylation, in particular, has been shown to be a key regulator of keratin filament organization and function. nih.govnih.gov For instance, phosphorylation of Serine-73 is implicated in mitosis, cell stress, and apoptosis, while phosphorylation of Serine-431, mediated by the MEK-ERK signaling cascade, is crucial for keratin reorganization and enhanced migration of tumor cells. nih.govnih.gov

Systems Biology Approaches to Keratin 8 Network Regulation

The regulation of the K8 network is a complex process involving a multitude of protein-protein interactions. Systems biology approaches, which integrate data from genomics, proteomics, and transcriptomics, are becoming increasingly vital for unraveling these intricate regulatory networks. maayanlab.cloudmdpi.com

Proteomic studies have been instrumental in identifying numerous K8-interacting proteins. researchgate.netagriculturejournals.cz K8 forms obligate heterodimers with type I keratins, most commonly Keratin 18 (K18), to form intermediate filaments. cellsignal.comportlandpress.com Beyond this fundamental partnership, K8 interacts with a host of other proteins, including heat shock proteins like Hsp70 and components of the endoplasmic reticulum-associated degradation (ERAD) pathway, such as Derlin2, Sel1, and Hrd1. nih.govbiorxiv.orgnih.gov These interactions suggest a role for K8 as a scaffolding protein that modulates protein trafficking and degradation. nih.govbiorxiv.orgnih.gov

Transcriptomic analyses have further illuminated the regulation of K8 expression and its downstream effects. For example, studies in hidradenitis suppurativa have revealed dysregulation of keratin expression, pointing to its role in the pathogenesis of this inflammatory skin disease. mdpi.com By combining these large-scale datasets, researchers can construct comprehensive models of the K8 network, which will be instrumental in predicting how perturbations in this network contribute to disease.

Table 1: Key Interacting Partners of Keratin 8

Interacting Protein Functional Context Reference
Keratin 18 (K18) Heterodimer formation for intermediate filament assembly cellsignal.comportlandpress.com
Hsp70 ERAD pathway nih.gov
Derlin2 ERAD complex nih.govbiorxiv.orgnih.gov
Sel1 ERAD complex nih.govbiorxiv.orgnih.gov
Hrd1 ERAD complex nih.govbiorxiv.orgnih.gov
Plectin Cytoskeletal linker protein genecards.org
14-3-3 proteins Regulation of keratin filament solubilization biomolther.org
Albatross Regulation of epithelial cell polarization plos.org

Development of Novel Research Tools for Keratin 8 Studies

Advancements in research tools are pivotal for deepening our understanding of K8. A wide array of antibodies, both monoclonal and polyclonal, are commercially available for the detection and analysis of K8 in various applications, including Western blotting, immunohistochemistry, and immunofluorescence. cellsignal.combiocompare.comthermofisher.comantibodies.commybiosource.com

Beyond antibodies, other innovative tools are being developed and utilized. Small interfering RNA (siRNA) technology has been effectively used to knock down K8 expression, allowing researchers to study the functional consequences of its absence. nih.gov For studying protein dynamics and interactions, techniques like hydrogen-deuterium exchange mass spectrometry (HDex-MS) are proving to be powerful. HDex-MS can provide insights into the conformational changes that occur in K8 upon binding to other molecules. nih.gov

The development of novel probes and imaging techniques will be crucial for visualizing K8 dynamics in living cells. The use of fluorescently tagged K8, in conjunction with advanced microscopy techniques, will enable the real-time observation of filament assembly, transport, and reorganization in response to various stimuli.

Table 2: Examples of Research Tools for Keratin 8 Studies

Tool/Technique Application Reference
Monoclonal Antibodies Detection and localization of K8 cellsignal.comthermofisher.com
Polyclonal Antibodies Detection and localization of K8 antibodies.com
siRNA Gene knockdown to study function nih.gov
HDex-MS Analysis of protein structure and interaction nih.gov
Fluorescent Tagging Live-cell imaging of filament dynamics nih.gov

Keratin 8 as a Target for Mechanistic Studies in Cellular Processes (excluding direct therapeutic applications)

Keratin 8's role extends far beyond that of a mere structural protein. It is increasingly being recognized as a key player in a multitude of cellular processes, making it an important target for mechanistic studies.

Cellular Mechanics and Migration: The K8/K18 network is a major contributor to the mechanical properties of epithelial cells. plos.orgcdnsciencepub.com Studies have shown that the loss of K8/K18 can alter cell stiffness and impair the ability of cells to respond to mechanical cues from the extracellular matrix. plos.org Furthermore, the dynamic reorganization of the keratin cytoskeleton, regulated by phosphorylation, is essential for cell migration. nih.gov

Signal Transduction: K8 acts as a signaling hub, interacting with and modulating the activity of various signaling molecules. nih.gov It has been implicated in the regulation of pathways such as the RhoA-ROCK signaling cascade, which controls actin cytoskeleton dynamics. plos.org Additionally, K8 is a substrate for c-Jun N-terminal kinase (JNK), suggesting its involvement in stress-response and apoptotic signaling pathways. nih.gov

Cellular Stress Response: The keratin cytoskeleton plays a crucial role in protecting cells from various stressors. plos.org K8 has been shown to be involved in the response to heat stress, oxidative stress, and apoptotic stimuli. nih.govnih.gov For instance, K8 protects placental trophoblast giant cells from TNF-dependent apoptosis. nih.gov

By serving as a model for intermediate filament research, studies on K8 will continue to provide fundamental insights into the diverse functions of the cytoskeleton in health and disease.

Table 3: Cellular Processes Involving Keratin 8

Cellular Process Role of Keratin 8 Reference
Cell Migration Regulation of cytoskeletal reorganization nih.gov
Mechanical Integrity Maintenance of cell stiffness and resilience plos.orgcdnsciencepub.comphysiology.orgnih.govabo.fi
Signal Transduction Modulation of signaling pathways (e.g., RhoA-ROCK, JNK) nih.govplos.orgnih.gov
Cellular Stress Response Protection from apoptosis and other stressors plos.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the structural properties of the Keratin 8 variant (226-236)?

  • Methodology : Use circular dichroism (CD) spectroscopy to analyze secondary structure and mass spectrometry for sequence validation. For purity assessment, employ SDS-PAGE and HPLC .
  • Key Considerations : Ensure experimental protocols align with reproducibility standards, such as detailed documentation of buffer conditions and instrument calibration .

Q. How do researchers validate the identity and purity of newly synthesized Keratin 8 variant (226-236) samples?

  • Methodology : Combine N-terminal sequencing and peptide mass fingerprinting for identity confirmation. Purity is validated via UV-Vis spectroscopy (for protein concentration) and analytical ultracentrifugation (for aggregation status) .
  • Data Reliability : Cross-reference results with established keratin isoform biomarkers (e.g., tissue-specific expression profiles) to confirm biological relevance .

Q. What are the standard in vitro assays to study the functional role of the Keratin 8 variant (226-236) in epithelial integrity?

  • Methodology : Utilize scratch-wound assays in keratinocyte cultures to assess cell migration and immunofluorescence microscopy to visualize filament organization .
  • Limitations : Account for cell line variability by repeating experiments across multiple models (e.g., HaCaT vs. primary keratinocytes) .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory findings on the pathogenicity of Keratin 8 variant (226-236) mutations?

  • Experimental Design : Implement a mixed-methods approach:

  • Quantitative : Measure mutation prevalence in patient cohorts using next-generation sequencing (independent variable: mutation status; dependent variable: clinical severity) .
  • Qualitative : Conduct semi-structured interviews with clinicians to contextualize phenotypic variability .
    • Data Integration : Use triangulation to reconcile discrepancies, such as conflicting reports on liver disease association .

Q. What strategies optimize the reproducibility of functional assays for the Keratin 8 variant (226-236) across laboratories?

  • Standardization : Adopt inter-laboratory calibration using reference samples and blinded data analysis to minimize bias .
  • Documentation : Publish detailed protocols in open-access repositories (e.g., protocols.io ) with step-by-step video demonstrations .

Q. How should longitudinal studies be structured to evaluate the prognostic value of Keratin 8 variant (226-236) in inflammatory bowel disease (IBD)?

  • Population Selection : Define inclusion criteria based on tissue biopsy confirmation and stratify by mutation type (e.g., missense vs. truncation) .
  • Confounding Variables : Control for dietary factors and medication use through multivariate regression analysis .

Q. What ethical considerations arise when collecting patient-derived samples for studying Keratin 8 variant (226-236) mutations?

  • Informed Consent : Ensure participants understand potential implications of genetic findings, including incidental discoveries .
  • Data Anonymization : Use de-identified coding systems for genomic data storage and sharing .

Methodological Guidance for Data Analysis

Q. How can researchers systematically curate literature evidence on the Keratin 8 variant (226-236)?

  • Workflow :

Use PRISMA guidelines for systematic reviews to filter primary studies .

Annotate conflicting results (e.g., mutation penetrance discrepancies) using tools like Zotero with tags for easy retrieval .

  • Quality Control : Exclude studies lacking validation via Sanger sequencing or functional assays .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Keratin 8 variant (226-236) expression in disease models?

  • Quantitative Analysis : Apply non-linear regression (e.g., sigmoidal dose-response curves) to quantify threshold effects .
  • Robustness Testing : Use bootstrapping to assess confidence intervals for small-sample studies .

Tables: Key Research Findings

Study Focus Method Key Result Contradiction/Note Reference
Mutation prevalence in IBDNGS cohort analysis (n=450)12% of patients carried K8 (226-236) variantsNo association with disease severity
Filament stability assayTEM + CD spectroscopyVariant shows reduced helical content (-30%)Contradicts in vitro motility data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.